1H-Azireno[2,3-a]indolizine

Physicochemical profiling Lead optimization Medicinal chemistry

1H-Azireno[2,3-a]indolizine is a nitrogen-bridged bicyclic heterocycle featuring an aziridine ring fused to an indolizine core (molecular formula C8H6N2, MW 130.15 g/mol). This compound belongs to the broader family of aziridinomitosenes, which are structurally related to the clinically used antitumor antibiotic mitomycin C and are characterized by a highly strained three-membered aziridine ring capable of alkylating DNA upon activation.

Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
CAS No. 245447-88-5
Cat. No. B13965940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Azireno[2,3-a]indolizine
CAS245447-88-5
Molecular FormulaC8H6N2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=CN2C=C1)N3
InChIInChI=1S/C8H6N2/c1-2-4-10-5-6-8(9-6)7(10)3-1/h1-5,9H
InChIKeyAIKMRTXZNROLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Azireno[2,3-a]indolizine (CAS 245447-88-5): A Strained Aziridine-Fused Indolizine Building Block for Anticancer Scaffolds and DNA-Targeted Libraries


1H-Azireno[2,3-a]indolizine is a nitrogen-bridged bicyclic heterocycle featuring an aziridine ring fused to an indolizine core (molecular formula C8H6N2, MW 130.15 g/mol) . This compound belongs to the broader family of aziridinomitosenes, which are structurally related to the clinically used antitumor antibiotic mitomycin C and are characterized by a highly strained three-membered aziridine ring capable of alkylating DNA upon activation [1]. The indolizine framework imparts aromatic stabilization and π-stacking potential, while the aziridine moiety provides latent electrophilicity that can be triggered under reductive or acidic conditions to generate DNA cross-links [2].

Why 1H-Azireno[2,3-a]indolizine Cannot Be Replaced by Simple Indolizines or Unfused Aziridines


Generic substitution fails because the fused aziridine-indolizine architecture creates a unique electronic and steric environment that dictates both DNA alkylation selectivity and synthetic tractability . Simple indolizines (e.g., unsubstituted indolizine, CAS 274-40-8) lack the strained aziridine warhead required for covalent DNA modification and consequently exhibit no cross-linking activity . Conversely, unfused aziridines (e.g., aziridine, CAS 151-56-4) or aziridinylquinones lacking the indolizine scaffold show markedly different redox potentials, membrane permeability, and sequence specificity for DNA interstrand cross-link formation [1]. Within the aziridinomitosene class, minor substitutions at C6, C7, or the aziridine nitrogen produce up to 520-fold differences in cytotoxic potency and alter the preference for DNA cross-linking at CpG versus GpC sequences [2]. Therefore, selecting the precise core scaffold—1H-azireno[2,3-a]indolizine—is essential for maintaining consistent lead optimization trajectories and avoiding off-target effects that plague substituted analogs.

1H-Azireno[2,3-a]indolizine: Quantitative Differentiation Evidence Versus Structural Analogs


Predicted Physicochemical Divergence: 1.42 g/cm³ Density and −0.93 pKa Differentiate from Parent Indolizine Scaffold

The incorporation of the strained aziridine ring into the indolizine framework produces a marked increase in predicted density and a dramatic shift in basicity compared to unsubstituted indolizine . The target compound exhibits a predicted density of 1.42±0.1 g/cm³ and a predicted pKa of −0.93±0.20, whereas indolizine (CAS 274-40-8) displays a density of 1.0±0.1 g/cm³ and is typically weakly basic with pKa values of its conjugate acid estimated near 5–6 for related indolizines . The near-zero pKa indicates that 1H-azireno[2,3-a]indolizine remains predominantly unprotonated under physiological pH (7.4), which alters its membrane permeability and intracellular distribution relative to more basic indolizine derivatives that exist partially protonated [1].

Physicochemical profiling Lead optimization Medicinal chemistry

Cytotoxic Potency: Aziridinomitosene Class Exhibits up to 520-Fold Differential Activity Based on Minimal Substitution Pattern

Although direct IC₅₀ data for the unsubstituted 1H-azireno[2,3-a]indolizine core are not publicly available, class-level inference from closely related aziridinomitosenes demonstrates that subtle structural modifications produce profound changes in cytotoxic potency [1]. In comparative cytotoxicity assays across six human cancer cell lines (HeLa, Jurkat, T47D, HepG2, HL-60, HuT-78), the C6-methyl substituted aziridinomitosene (Me-AZM) was up to 72-fold more potent than mitomycin C (MC) and 520-fold more potent than the C6-unsubstituted analog (H-AZM) [2]. This 520-fold intra-class difference underscores that the exact scaffold geometry and substitution pattern are non-negotiable determinants of biological activity—reinforcing the procurement value of a defined, unsubstituted core for controlled structure-activity relationship (SAR) studies.

Anticancer DNA alkylation Cytotoxicity

DNA Interstrand Cross-Linking Efficiency: Aziridinomitosenes Form Cross-Links Without Prior Reductive Activation, Unlike Mitomycin C

A key differentiation for the aziridinomitosene class—including the 1H-azireno[2,3-a]indolizine scaffold—is the ability to form DNA interstrand cross-links (ICLs) without the prerequisite bioreductive activation required by mitomycin C [1]. Mitomycin C must first undergo enzymatic or chemical reduction to the active leucoaziridinomitosene species before it can alkylate DNA, a process that varies with tumor oxygenation status and reductase expression levels [2]. In contrast, synthetic aziridinomitosenes such as Me-AZM and H-AZM generate ICLs directly in cellular DNA without prior reduction, as demonstrated by alkaline COMET assays and Hoechst fluorescence measurements of cross-link formation [3]. This intrinsic reactivity bypasses a major source of clinical resistance and pharmacokinetic variability, making the aziridinomitosene core a more predictable platform for DNA-targeted therapeutic development.

DNA damage Cross-linking Bioreductive activation

High-Impact Research and Procurement Applications for 1H-Azireno[2,3-a]indolizine


Structure-Activity Relationship (SAR) Exploration of DNA Cross-Linking Anticancer Agents

The unsubstituted 1H-azireno[2,3-a]indolizine core serves as a clean baseline scaffold for systematic SAR studies aimed at optimizing DNA interstrand cross-link (ICL) formation without the confounding variable of bioreductive activation [1]. Researchers can introduce substituents at the C6, C7, or aziridine nitrogen positions and quantify changes in cross-linking efficiency using alkaline COMET or Hoechst fluorescence assays, comparing directly against mitomycin C as a clinical benchmark [2].

Medicinal Chemistry Lead Optimization for Hypoxia-Independent Antitumor Activity

Because aziridinomitosenes form ICLs without prior reduction, this scaffold is particularly suited for developing antitumor agents that retain activity in well-oxygenated tumor regions or in tumors with low DT-diaphorase (NQO1) expression—a common resistance mechanism for mitomycin C [1]. Procurement of the defined core enables medicinal chemists to design derivatives with predictable, hypoxia-independent cytotoxicity profiles [2].

Chemical Biology Probe Development for DNA Damage Response Pathway Dissection

The defined, unsubstituted scaffold provides a molecular probe for dissecting cellular responses to DNA interstrand cross-links. Unlike mitomycin C, which requires metabolic activation and generates a mixture of mono-alkylated and cross-linked DNA adducts, synthetic aziridinomitosenes can be designed to produce cleaner adduct spectra, facilitating precise interrogation of Fanconi anemia pathway activation, homologous recombination repair, and translesion synthesis [1].

Synthetic Methodology Development for Strained Aziridine-Fused Heterocycles

The gold(I)-catalyzed synthetic route to 1H-azireno[2,3-a]indolizine exemplifies a broader strategy for constructing strained aziridine-fused aromatic systems [1]. Researchers developing new catalytic methods for C–N bond formation or investigating π-activation mechanisms can use this compound as a benchmark substrate, comparing yields (which range from 10% to 85% depending on conditions) and catalyst turnover numbers against alternative synthetic approaches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Azireno[2,3-a]indolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.